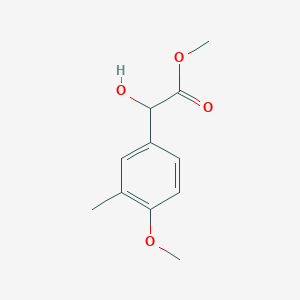

Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate

Description

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate |

InChI |

InChI=1S/C11H14O4/c1-7-6-8(4-5-9(7)14-2)10(12)11(13)15-3/h4-6,10,12H,1-3H3 |

InChI Key |

VJMXBKDWIDSZAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(=O)OC)O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of Corresponding Hydroxy Acids

The most direct and widely used method for preparing this compound is the esterification of the corresponding 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid with methanol. This reaction is typically catalyzed by strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) under reflux conditions (60–80°C), which facilitates the formation of the methyl ester and water as a byproduct.

$$

\text{2-hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid} + \text{methanol} \xrightarrow[\text{reflux}]{\text{H}2\text{SO}4} \text{this compound} + \text{water}

$$

This method benefits from operational simplicity and moderate to high yields (typically 78–85%) when optimized for catalyst concentration, solvent choice, and temperature control.

Claisen Condensation Followed by Reduction and Hydroxylation

An alternative synthetic route involves a Claisen condensation between methyl acetoacetate and substituted benzaldehydes such as 4-methoxy-3-methylbenzaldehyde in the presence of a base catalyst like sodium ethoxide (NaOEt). This reaction forms a β-ketoester intermediate, which undergoes subsequent reduction and hydroxylation steps to yield the target hydroxy ester.

This multi-step approach, while more complex, allows for structural modifications and can be optimized to achieve yields in the range of 65–72%.

Industrial Production Considerations

Continuous Flow Esterification

In industrial settings, esterification is often conducted in continuous flow reactors to maximize heat transfer and mixing efficiency, which improves reaction kinetics and product purity. Acid catalysts are used in controlled amounts to avoid side reactions and degradation.

Hydrolysis of Methylbenzyl Cyanide Derivatives

A closely related industrial process involves the hydrolysis of methylbenzyl cyanide derivatives (ortho-, meta-, or para-methylbenzyl cyanide) in concentrated sulfuric acid (30–70% H₂SO₄) at elevated temperatures (90–150°C). This process converts the nitrile group into the corresponding carboxylic acid, which can then be esterified to form the methyl ester.

The hydrolysis proceeds via acid amide intermediates and requires careful control of reaction time and temperature to optimize yield and minimize impurities.

Reaction Conditions and Optimization

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Esterification | H₂SO₄ | Methanol | 70 | 78–85 |

| Claisen Condensation | NaOEt | Ethanol | 65 | 65–72 |

| Acid Hydrolysis + Esterification | H₂SO₄ (30–70%) | Sulfuric acid solution | 90–150 | 75–85 |

- Catalyst Selection: Strong acids like sulfuric acid are preferred for esterification and hydrolysis due to their high catalytic efficiency.

- Solvent Choice: Methanol is standard for esterification; ethanol or polar aprotic solvents like DMF can be used in condensation steps.

- Temperature: Reflux temperatures (60–80°C) for esterification and higher temperatures (up to 150°C) for hydrolysis ensure reaction completion.

- Reaction Time: Hydrolysis reactions may require several hours (7–10 h) under reflux or elevated temperatures for full conversion.

Purification Techniques

- Recrystallization: Ethanol/water mixtures are effective for removing unreacted starting materials and impurities, yielding high-purity crystalline product.

- Column Chromatography: Silica gel columns with hexane/ethyl acetate (3:1) solvent systems separate ester derivatives efficiently.

- Fractional Distillation: Under reduced pressure, distillation can purify the compound on a large scale while minimizing thermal decomposition.

Structural Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of hydroxy, methoxy, methyl groups, and ester functionalities.

- Infrared (IR) Spectroscopy: Key absorption bands include ester carbonyl stretch (~1740 cm⁻¹) and hydroxyl O–H stretch (~3400 cm⁻¹).

Comprehensive Summary and Recommendations

The preparation of this compound is best achieved via acid-catalyzed esterification of the corresponding hydroxy acid with methanol. Industrially, hydrolysis of methylbenzyl cyanide derivatives followed by esterification provides a robust alternative, especially for large-scale production. Process optimization focusing on catalyst concentration, temperature, and solvent choice is critical to maximize yield and purity.

Purification methods such as recrystallization and chromatography are essential to obtain analytically pure material suitable for research or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents on the aromatic ring, depending on the reagent used.

Scientific Research Applications

Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, it may inhibit the activity of certain enzymes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Key Observations :

- Electronic Effects : The methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in the CF₃-substituted analogue . This difference impacts reactivity and interactions in biological systems.

- Solubility : The pyridine-containing analogue () may exhibit higher water solubility due to the heteroaromatic ring’s polarity, whereas the methoxy/methyl-substituted compound is likely more lipophilic.

Key Observations :

- Synthetic Routes: The Bamford–Stevens reaction () is effective for synthesizing α-hydrazono esters, but the target compound may require alternative methods due to its hydroxyl group.

- Spectroscopy : The strong IR absorption at ~1730 cm⁻¹ (C=O stretch) is consistent across ester derivatives . The absence of a carbonyl in the target compound’s α-hydroxy group would shift this signal compared to α-keto esters (e.g., ).

Key Observations :

- Enzyme Inhibition : The α-hydroxy group could mimic transition states in enzyme-substrate interactions, similar to coniochaetone B’s acetylcholinesterase inhibition .

Biological Activity

Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate, also known as 4-Methyl-D-mandelic acid, is an organic compound with significant biological activities. This article provides a detailed examination of its biological properties, including antioxidant effects, enzyme inhibition, and potential therapeutic applications.

The compound has the molecular formula and a molecular weight of 166.18 g/mol. It features a hydroxyl group and a methoxy group attached to a phenyl ring, which contribute to its chemical reactivity and biological activity. Its structure is crucial for understanding its interactions with biological systems.

1. Antioxidant Activity

This compound exhibits notable antioxidant properties. Research indicates that it can scavenge free radicals, thus protecting cells from oxidative stress. This activity is essential in preventing cellular damage that can lead to various diseases, including cancer and neurodegenerative disorders.

2. Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes that are critical in various metabolic pathways. Studies suggest that it may act as an inhibitor of certain oxidases and hydrolases, which could have implications for drug development targeting metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics. The minimal inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth .

- Anticancer Potential : Research has explored the cytotoxic effects of this compound on cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed concentration-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Hydroxy-2-(4-methylphenyl)acetic acid | Lacks methoxy group | Different biological activity profile |

| 2-(4-Hydroxy-3-methylphenyl)acetic acid | Hydroxyl group on a different position | Known for strong anti-inflammatory effects |

| Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate | Methyl ester form | Enhanced lipophilicity affecting bioavailability |

This table highlights the unique aspects of this compound, particularly how its specific functional groups influence its reactivity and biological interactions.

Q & A

Q. What advanced spectroscopic methods can resolve ambiguities in stereochemical assignments?

- Methodological Answer :

- VCD (Vibrational Circular Dichroism) : Distinguishes enantiomers via polarized IR spectra; matches computed spectra for R/S configurations .

- NOESY NMR : Detects spatial proximity between methyl and aromatic protons to confirm cis/trans isomerism .

- X-ray crystallography : Resolves absolute configuration; requires single crystals grown via vapor diffusion (e.g., ethanol/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.